tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate
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Overview
Description
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include ethyl chloroformate, tert-butyl alcohol, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound may be used to study enzyme interactions, cellular pathways, and other biochemical processes. Its ability to interact with various biological targets makes it a valuable tool for understanding complex biological systems .
Medicine
Its unique structure and reactivity can be harnessed to design new therapeutic agents with specific biological activities .
Industry
In industry, this compound can be used in the production of specialty chemicals, materials, and other products. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tert-butyl (2-ethoxy-2-oxoethyl)glycinate, tert-butyl 3-(2-aminoethoxy)propanoate, and N-(tert-butoxycarbonyl)ethanolamine .
Uniqueness
What sets tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile tool in scientific research and industrial applications .
Properties
Molecular Formula |
C17H25N3O4 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-6-23-14(21)11-12-7-8-13-15(18-12)20(10-9-19(13)5)16(22)24-17(2,3)4/h7-8H,6,9-11H2,1-5H3 |
InChI Key |
CHSMELTZXMMRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C=C1)N(CCN2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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